GR 67330

Description

GR 67330 is a high-affinity ligand for the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel implicated in neurotransmission, emesis, and anxiety modulation. It was first characterized by Kilpatrick et al. (1990) as a radiolabeled compound ([³H]this compound) with exceptional binding affinity, enabling precise mapping of 5-HT₃ receptor distribution and function in neuronal tissues . Its pharmacological profile distinguishes it as a critical tool for studying receptor dynamics, particularly in competitive binding assays and structure-activity relationship (SAR) analyses. While its exact chemical structure remains unspecified in the provided evidence, its classification as a benzamide or related derivative is inferred from its functional role and historical context of 5-HT₃ ligands .

Properties

CAS No. |

116684-93-6 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

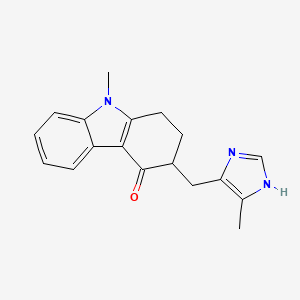

IUPAC Name |

9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |

InChI |

InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20) |

InChI Key |

ZRIRTEMBXFFOGF-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Canonical SMILES |

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Synonyms |

1,2,3,9-tetrahydro-9-methyll-3-((5-methyl-1H-imidazol-4-yl)methyl)-4H-carbazol-4-one GR 67330 GR-67330 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GR 67330 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the imidazole ring and subsequent functional group modifications to achieve the desired high-affinity ligand . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

GR 67330 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, enhancing its binding affinity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with slightly different pharmacological properties. These derivatives are often used to study the structure-activity relationship of the compound.

Scientific Research Applications

GR 67330 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in radioligand binding assays to study the serotonin receptor system.

Biology: Helps in understanding the role of serotonin receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin imbalance, such as anxiety and depression.

Industry: Utilized in the development of new drugs targeting the serotonin receptor system

Mechanism of Action

GR 67330 exerts its effects by binding to the ionotropic serotonin type-3 receptor, acting as an antagonist. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by serotonin. The molecular targets include the receptor’s ligand-binding domain, and the pathways involved are primarily related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

GR 67330 belongs to a class of compounds targeting 5-HT₃ receptors. Below, it is compared with Zacopride (a selective 5-HT₃ antagonist) and Ondansetron (a clinically used 5-HT₃ antagonist) based on structural motifs, receptor affinity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Comparative Pharmacological Profiles

Receptor Binding and Selectivity

This compound exhibits sub-nanomolar affinity (Ki ≈ 0.1 nM) for 5-HT₃ receptors, surpassing Zacopride (Ki ≈ 0.3 nM) and Ondansetron (Ki ≈ 8 nM) in binding potency . This superior affinity makes this compound invaluable for in vitro receptor saturation studies.

Discussion of Research Findings

Key Advantages of this compound

- High Specificity : Minimal cross-reactivity with other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A) ensures precise receptor localization .

- Radiolabeling Utility : The tritiated form ([³H]this compound) facilitates autoradiography and competitive binding assays, outperforming older ligands like [³H]quipazine .

Limitations and Challenges

- Structural Opacity : The absence of published synthetic routes or spectral data (e.g., NMR, MS) for this compound complicates SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.